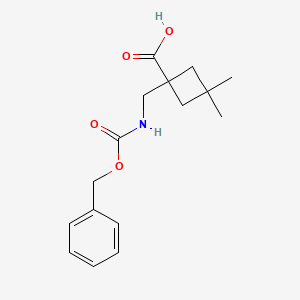

1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Beschreibung

This compound features a cyclobutane core substituted with a carboxylic acid group at position 1, a dimethyl group at position 3, and a benzyloxycarbonyl (Cbz)-protected aminomethyl group. The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry, particularly for peptide synthesis and prodrug development .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2)9-16(10-15,13(18)19)11-17-14(20)21-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTZIYQSZONHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a benzyloxycarbonyl group and a cyclobutane ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is , with a molecular weight of approximately 291.32 g/mol. The compound features multiple functional groups that contribute to its reactivity:

- Carboxylic Acid : Provides acidic properties and potential for esterification.

- Amine Group : May participate in hydrogen bonding and nucleophilic reactions.

- Benzyloxycarbonyl Group : Enhances stability and solubility.

Biological Activity

Research on the biological activity of this specific compound is limited; however, related compounds with similar structures have shown promising results in various biological assays. The following sections summarize findings from studies involving structurally analogous compounds.

In Vitro Studies

Several studies have explored the biological activities of compounds containing benzyloxycarbonyl and cyclobutane functionalities:

- Antimicrobial Activity : Compounds with similar benzyloxycarbonyl groups have demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives of benzyloxycarbonyl amino acids were tested for their efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

- Anticancer Potential : Some benzyloxycarbonyl-containing compounds have been evaluated for their cytotoxic effects on cancer cell lines. A study reported that certain derivatives induced apoptosis in human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .

- Enzyme Inhibition : Compounds similar to 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid have been studied as inhibitors of enzymes involved in metabolic pathways, such as proteases and kinases, which are crucial in cancer progression .

In Vivo Studies

Limited in vivo studies directly involving this specific compound exist; however, related compounds have shown potential in animal models:

- Toxicity Assessment : A related study assessed the toxicity of a similar compound in mice, revealing no significant adverse effects at doses up to 2000 mg/kg. Histopathological examinations indicated no damage to vital organs .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several benzyloxycarbonyl derivatives against Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antifungal activity compared to standard antifungal agents .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer properties, a benzyloxycarbonyl derivative was tested against human lung cancer cells (A549). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

The compound 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a specialized organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, relevant case studies, and provides comprehensive data tables to facilitate understanding.

The structure of this compound features a cyclobutane ring, which contributes to its unique reactivity and potential biological activity. The presence of the benzyloxycarbonyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, including enzymes and receptors involved in various diseases.

Case Study: Enzyme Inhibition

A study explored the use of similar benzyloxycarbonyl derivatives as enzyme inhibitors. The findings suggested that modifications to the amino group could enhance binding affinity to target enzymes, indicating that compounds like 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid may exhibit similar properties in inhibiting proteases or kinases involved in cancer progression .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Example: Synthesis of Peptides

In peptide synthesis, derivatives of this compound can be used as building blocks. The benzyloxycarbonyl protecting group can be selectively removed under mild conditions, facilitating the assembly of peptide chains without compromising sensitive functional groups .

Biochemical Research

Research institutions are utilizing this compound to study its effects on cellular processes. Its structural analogs have been shown to modulate metabolic pathways, making them useful for understanding disease mechanisms.

Case Study: Metabolic Pathway Modulation

Research indicated that compounds with similar structures could influence metabolic pathways related to fatty acid metabolism and insulin signaling, suggesting that this compound might have implications in metabolic disease research .

Data Tables

While specific safety data for this compound is currently limited, it is advisable to handle it with standard laboratory precautions due to its chemical reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among cyclobutane-carboxylic acid derivatives:

Physicochemical Properties

- Lipophilicity: The Cbz group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the hydrochloride salt of the amino-benzyloxy analog (logP ~1.2) improves water solubility .

- Stability : The Cbz group in the target compound and ’s derivative resists hydrolysis under basic conditions, unlike the tert-butoxy group, which cleaves under acidic conditions .

Vorbereitungsmethoden

Cyclobutane Ring Functionalization and Amino Group Introduction

Starting Materials and Cyclobutane Formation : The cyclobutane core is often derived from cyclobutane-1-carboxylic acid or bicyclo[1.1.0]butane derivatives, which can be carboxylated or functionalized to introduce substituents at the 3-position.

Amino Group Incorporation : Amino substituents are introduced via nucleophilic substitution or addition reactions. For example, nitrogen-containing nucleophiles can be added regiospecifically to bicyclo[1.1.0]butane intermediates, followed by reduction steps to yield amino-substituted cyclobutanes.

Protection of the Amino Group : The amino group is protected using the benzyloxycarbonyl (Cbz) group, typically by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. This step is crucial to prevent side reactions during further functionalization.

Installation of 3,3-Dimethyl Substituents

The 3,3-dimethyl substitution on the cyclobutane ring is generally introduced early in the synthesis, often by starting from appropriately substituted cyclobutane derivatives or by alkylation reactions targeting the 3-position on the ring.

In some protocols, the dimethyl groups are introduced via alkylation of cyclobutane-1-carboxylic acid esters or related intermediates using methylating agents under controlled conditions.

Carboxylic Acid Functionality

The carboxylic acid group at position 1 of the cyclobutane ring is either retained from the starting material or introduced via oxidation or hydrolysis of ester intermediates.

Esterification and subsequent hydrolysis steps are common to facilitate purification and protection during synthesis.

Representative Synthetic Route (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring synthesis | Starting from cyclobutane-1-carboxylic acid or bicyclo[1.1.0]butane derivatives | Formation of cyclobutane core with carboxyl group |

| 2 | Introduction of 3,3-dimethyl groups | Alkylation with methylating agents (e.g., methyl iodide) under basic conditions | 3,3-dimethyl substituted cyclobutane derivative |

| 3 | Amino group introduction | Nucleophilic substitution or addition of nitrogen nucleophiles | Amino methyl substituent installed |

| 4 | Protection of amino group | Reaction with benzyloxycarbonyl chloride (Cbz-Cl) in basic medium | Formation of benzyloxycarbonyl-protected amine |

| 5 | Purification and characterization | Chromatography and spectroscopic analysis | Pure 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid |

Specific Research Findings and Data

Synthesis via Bicyclobutane Intermediates : Russian Chemical Reviews describe the use of bicyclo[1.1.0]butane carboxylation followed by azide introduction, reduction, and protective group manipulation to access amino cyclobutane carboxylic acids. This multi-step approach yields regio- and stereospecific products, which can be adapted for the title compound.

Protecting Group Strategies : The benzyloxycarbonyl (Cbz) protecting group is favored due to its stability under various reaction conditions and ease of removal by catalytic hydrogenation. This is critical for maintaining the amino functionality intact during the synthetic sequence.

Purification Techniques : Silica gel chromatography with gradients from hexane to ethyl acetate is commonly used to purify intermediates and final products, ensuring high purity for research applications.

Summary Table of Key Synthetic Steps and Conditions

| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclobutane carboxylation | CO2, base, bicyclobutane derivatives | 70-90 | High regioselectivity |

| Introduction of amino group | Nitrogen nucleophiles, reduction agents | 60-80 | Azide intermediates reduced to amines |

| Cbz Protection | Benzyloxycarbonyl chloride, base | 85-95 | Protects amine during further steps |

| Alkylation for dimethyl groups | Methyl iodide or equivalents, base | 70-85 | Introduces 3,3-dimethyl substitution |

| Purification | Silica gel chromatography | - | Gradient elution with hexane/ethyl acetate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid, and how can purity be validated?

- Methodology : Utilize a multi-step approach starting with functionalization of the cyclobutane core. For example, introduce the 3,3-dimethyl group via alkylation, followed by coupling the benzyloxycarbonyl (Cbz)-protected amino methyl moiety using carbodiimide-mediated amide bond formation. Purity can be validated via HPLC (≥95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Guidelines : Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Cbz group. Avoid exposure to strong oxidizers, as cyclobutane derivatives may decompose under harsh conditions. Use desiccants to mitigate moisture absorption, which could compromise the carboxylic acid group .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation?

- Approach : Employ H NMR to analyze the cyclobutane ring’s puckering and the spatial arrangement of substituents. NOESY/ROESY experiments can clarify intramolecular interactions (e.g., between the Cbz group and cyclobutane). IR spectroscopy helps confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and Cbz-protected amine (N-H stretch ~3300 cm) .

Advanced Research Questions

Q. How does the steric hindrance from the 3,3-dimethylcyclobutane core influence its reactivity in peptide coupling reactions?

- Analysis : The rigid cyclobutane ring and methyl substituents restrict rotational freedom, potentially slowing coupling kinetics. Monitor reaction progress via LC-MS and compare activation energies (using Arrhenius plots) with less hindered analogs. Computational modeling (DFT) can predict steric clashes during nucleophilic attack on the activated carboxylic acid .

Q. What strategies mitigate racemization of the chiral centers during derivatization or peptide synthesis?

- Solutions : Use low-temperature conditions (0–4°C) and coupling reagents like HATU or PyBOP, which minimize racemization. Chiral HPLC or circular dichroism (CD) spectroscopy can track enantiomeric excess. For critical applications, consider replacing the Cbz group with sterically bulkier protecting groups (e.g., Fmoc) to stabilize the stereochemistry .

Q. Are there contradictions in reported stability data for similar Cbz-protected cyclobutane derivatives, and how can they be resolved?

- Data Reconciliation : Some studies report Cbz group stability at pH 7–8, while others note hydrolysis under basic conditions. Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust experimental buffers to maintain pH < 8 and avoid nucleophilic catalysts (e.g., amines) that may cleave the Cbz group .

Q. How does the compound’s conformation affect its binding affinity in enzyme inhibition assays?

- Experimental Design : Synthesize analogs with varying cyclobutane substituents (e.g., replacing dimethyl with hydrogen) and compare IC values in target enzyme assays (e.g., proteases). Molecular docking simulations can correlate conformational flexibility with binding pocket interactions. Use X-ray crystallography to resolve bound structures if crystals are obtainable .

Methodological Notes

- Synthesis Optimization : Reference analogs like methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate ( ) for protecting group strategies.

- Safety : Despite limited acute toxicity data, adhere to standard PPE (gloves, goggles, respirator) due to potential irritancy from carboxylic acid and decomposition products (e.g., CO) .

- Data Reproducibility : Cross-validate spectral data with databases (e.g., SDBS) and report solvent-specific NMR shifts to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.